2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate
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Overview
Description
2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate typically involves the esterification of 2-Oxo-2H-1-benzopyran-7-ol with 2,3,3-trichloroprop-2-enoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate undergoes various chemical reactions, including:
Scientific Research Applications
2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Oxo-2H-1-benzopyran-7-yl 2,3,3-trichloroprop-2-enoate can be compared with other benzopyran derivatives such as:
Herniarin (7-Methoxy-2H-1-benzopyran-2-one): Known for its anti-inflammatory and antimicrobial properties.
Baicalin (5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid): Exhibits antioxidant, anti-inflammatory, and anticancer activities.
4-Methyl-2-Oxo-2H-1-benzopyran-7-yl N-(3-(Trifluoromethyl)phenyl)carbamate: Used in early discovery research for its unique chemical properties.
The uniqueness of this compound lies in its specific structural features and the presence of the trichloroprop-2-enoate moiety, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
61189-28-4 |
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Molecular Formula |
C12H5Cl3O4 |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(2-oxochromen-7-yl) 2,3,3-trichloroprop-2-enoate |
InChI |
InChI=1S/C12H5Cl3O4/c13-10(11(14)15)12(17)18-7-3-1-6-2-4-9(16)19-8(6)5-7/h1-5H |
InChI Key |
OXUHNRNNKUMSIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C(=C(Cl)Cl)Cl |
Origin of Product |
United States |
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